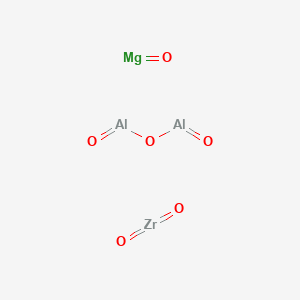
Magnesium aluminum zirconium oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium aluminum zirconium oxide is a complex ceramic compound composed of magnesium, aluminum, zirconium, and oxygen. This compound is known for its exceptional thermal stability, resistance to thermal shock, and high dielectric constant. These properties make it an ideal material for various industrial applications, including thin-film transistors, high-temperature coatings, and catalyst supports.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium aluminum zirconium oxide can be synthesized using various methods, including:
Solution Combustion Method: This method involves the use of triethanolamine as a fuel and chelating agent.
Spin-Coating Method: This method is used to prepare thin films of the compound. The precursors, including zirconium nitrate pentahydrate, aluminum nitrate nonahydrate, and magnesium acetate tetrahydrate, are dissolved in a solution and then spin-coated onto a substrate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using methods such as sol-gel, co-precipitation, and plasma spray techniques. These methods allow for the production of high-purity and uniform materials suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium aluminum zirconium oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxygen to form oxides.
Reduction: Reduction reactions involve the gain of electrons, leading to the formation of reduced species.
Substitution: In substitution reactions, one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxygen: Used in oxidation reactions.
Reducing Agents: Such as hydrogen or carbon monoxide, used in reduction reactions.
Substituting Agents: Various metal salts or organic compounds used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxides, reduced metal species, and substituted compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Magnesium aluminum zirconium oxide has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst support and in the synthesis of advanced materials.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery and tissue engineering.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in high-temperature coatings, thin-film transistors, and dielectric materials
Mécanisme D'action
The mechanism of action of magnesium aluminum zirconium oxide involves its interaction with various molecular targets and pathways. For example, in biomedical applications, the compound can interact with cellular membranes and proteins, leading to antimicrobial or anticancer effects. In industrial applications, its high dielectric constant and thermal stability make it an effective material for use in electronic devices and high-temperature environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zirconium magnesium oxide: Known for its high thermal stability and use in fluoride removal.
Zirconium aluminum oxide: Used in thin-film transistors and dielectric materials.
Magnesia stabilized zirconium oxide: Known for its high thermal shock resistance and use in various industrial applications.
Uniqueness
Magnesium aluminum zirconium oxide stands out due to its unique combination of magnesium, aluminum, and zirconium, which imparts exceptional thermal stability, high dielectric constant, and resistance to thermal shock. These properties make it a versatile material for a wide range of applications, from electronics to biomedical research.
Propriétés
Formule moléculaire |
Al2MgO6Zr |
|---|---|
Poids moléculaire |
265.49 g/mol |
Nom IUPAC |
dioxozirconium;oxomagnesium;oxo(oxoalumanyloxy)alumane |
InChI |
InChI=1S/2Al.Mg.6O.Zr |
Clé InChI |
BKXNWDARBXQSJE-UHFFFAOYSA-N |
SMILES canonique |
O=[Mg].O=[Al]O[Al]=O.O=[Zr]=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-acetyl-7-acetyloxy-9-oxo-6,7-dihydro-5H-imidazo[1,2-a]purin-6-yl) acetate](/img/structure/B13834282.png)
![[(4S,5S,6R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (Z)-2-methylbut-2-enoate](/img/structure/B13834283.png)
![1,5-Anhydro-4,6-O-benzylidene-2,3-dideoxy-2-[5-methyl-1H-pyrimidine-2,4-dione-1-YL]-D-glucitol](/img/structure/B13834285.png)
![7-chloro-1-methylbicyclo[3.2.0]hept-3-en-6-one](/img/structure/B13834293.png)
![2,3-Dihydro-3-(hydroxyimino)benzo[b]thiophen-2-one](/img/structure/B13834295.png)
![(1S,4S)-2-[(4-fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane; bis(trifluoroacetic acid)](/img/structure/B13834300.png)
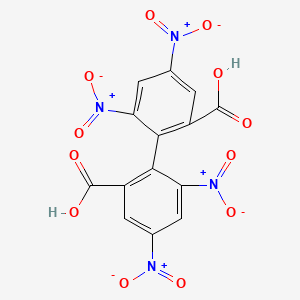
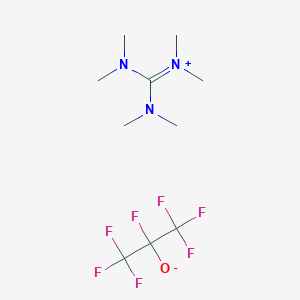
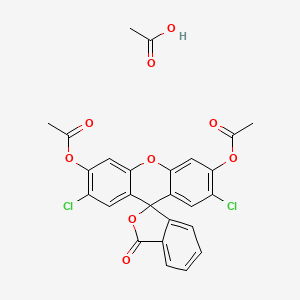
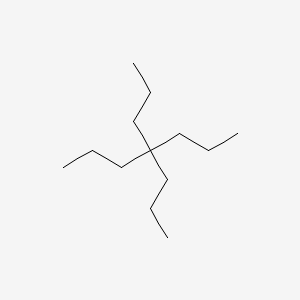

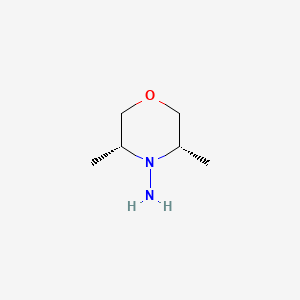
![8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline](/img/structure/B13834358.png)
![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-3-hydroxy-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B13834363.png)
